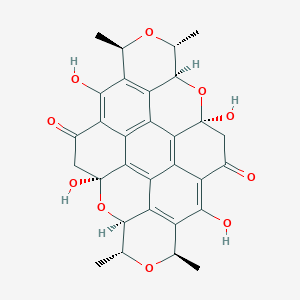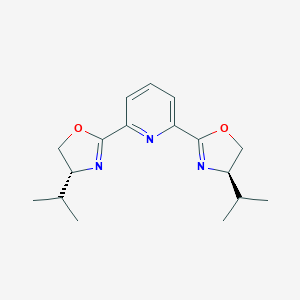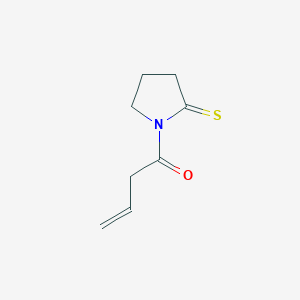
1-(3-Butenoyl)pyrrolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Butenoyl)pyrrolidine-2-thione, also known as S-allyl-L-cysteine sulfoxide (ACSO), is a sulfur-containing compound found in Allium vegetables like garlic, onion, and leek. ACSO has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties.
作用机制
The exact mechanism of action of ACSO is not fully understood. However, it is believed that ACSO exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ACSO's anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
生化和生理效应
ACSO has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. ACSO has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help reduce inflammation in the body. In addition, ACSO has been shown to inhibit the growth and spread of cancer cells in various types of cancer, including breast, prostate, and colon cancer.
实验室实验的优点和局限性
ACSO has several advantages for lab experiments. It is a natural compound that can be easily obtained from Allium vegetables. It is also relatively stable and can be stored for long periods of time. However, ACSO also has some limitations for lab experiments. It can be difficult to purify ACSO from Allium vegetables due to the presence of other sulfur-containing compounds. In addition, the synthesis method for ACSO can be time-consuming and expensive.
未来方向
There are several future directions for research on ACSO. One area of research could focus on the development of new synthesis methods for ACSO that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of ACSO that can improve its bioavailability and efficacy. Additionally, more research is needed to fully understand the mechanism of action of ACSO and its potential health benefits. Finally, more clinical trials are needed to determine the safety and efficacy of ACSO in humans.
Conclusion
In conclusion, 1-(3-Butenoyl)pyrrolidine-2-thione, or 1-(3-Butenoyl)pyrrolidine-2-thionesteine sulfoxide, is a sulfur-containing compound found in Allium vegetables that has been extensively studied for its potential health benefits. It has antioxidant, anti-inflammatory, and anticancer properties and has been shown to have various biochemical and physiological effects. While ACSO has several advantages for lab experiments, it also has some limitations. There are several future directions for research on ACSO, including the development of new synthesis methods, formulations, and clinical trials.
合成方法
ACSO can be synthesized through the reaction of L-cysteine sulfoxide with allyl isothiocyanate. The reaction takes place in an aqueous solution at a pH of 6-8 and a temperature of 40-50°C. After the reaction, ACSO can be purified through various methods, including dialysis, column chromatography, and recrystallization.
科学研究应用
ACSO has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. ACSO also has anti-inflammatory properties, which can help reduce inflammation in the body. In addition, ACSO has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
属性
CAS 编号 |
125880-06-0 |
|---|---|
产品名称 |
1-(3-Butenoyl)pyrrolidine-2-thione |
分子式 |
C8H11NOS |
分子量 |
169.25 g/mol |
IUPAC 名称 |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
InChI 键 |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
规范 SMILES |
C=CCC(=O)N1CCCC1=S |
同义词 |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



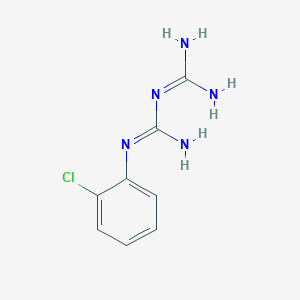
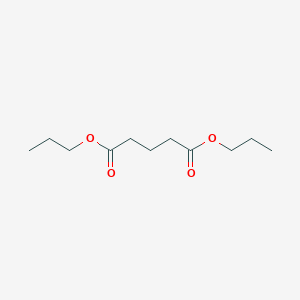
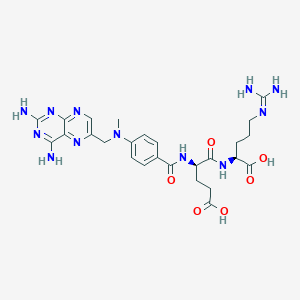
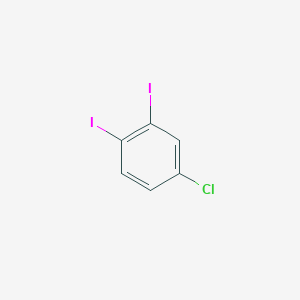
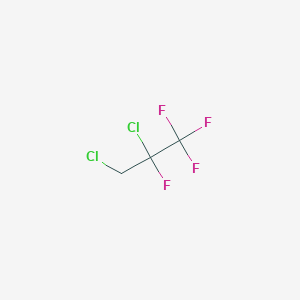
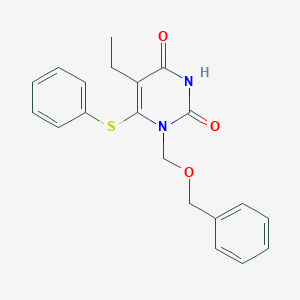
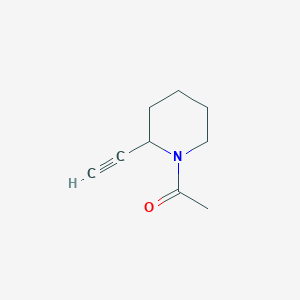
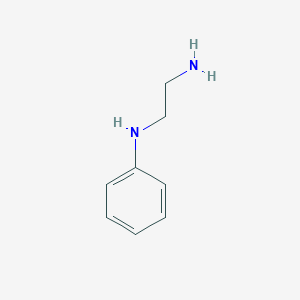
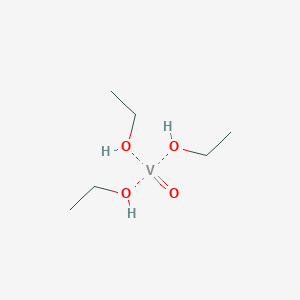
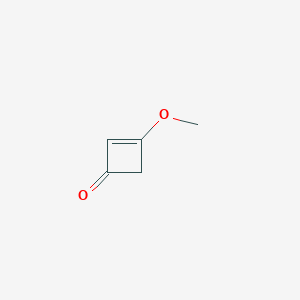
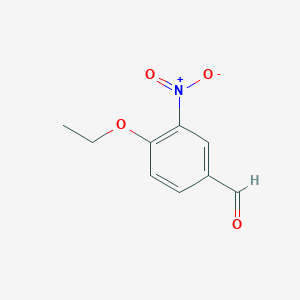
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
